ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Description
Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, also known as TCTP inhibitor, is a chemical compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Transformation
Compounds similar to ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate are synthesized through multi-component reactions (MCRs) and have been a subject of interest due to their potential for further transformation into fluorinated fused heterocyclic compounds. For instance, derivatives of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate were synthesized via a one-pot MCR, showcasing the efficiency of ammonium acetate in promoting such reactions. These derivatives are significant for the synthesis of related fluorinated compounds, highlighting the importance of the core structure in medicinal chemistry research (Wang et al., 2012).
Heterocyclic Compound Synthesis
The structure of this compound also suggests its utility in the synthesis of heterocyclic compounds. Research into similar structures has led to the development of novel synthetic pathways for creating diverse heterocyclic systems, which are cornerstone structures in pharmaceuticals and agrochemicals. For example, the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] by reacting pyrrolediones with malononitrile and tetronic acid represents a significant advancement in the synthesis of complex heterocycles (Sal’nikova et al., 2017).
Antimicrobial Activity
Moreover, derivatives of pyrano[4,3-b]pyrans have been evaluated for their antimicrobial activity, suggesting that compounds within this class could serve as leads or scaffolds in the development of new antimicrobial agents. A study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst, highlighting the potential of these compounds in antimicrobial research (Ghashang et al., 2013).
Neuroprotective Properties
Interestingly, certain pyrano[2,3-b]quinoline derivatives, closely related to the core structure of interest, have been found to exhibit neuroprotective properties, including the inhibition of acetylcholinesterase and mitigation of calcium-triggered neurotoxicity. These findings underscore the therapeutic potential of such compounds in neurodegenerative disease research (Marco-Contelles et al., 2006).
properties
IUPAC Name |
ethyl 2-amino-5-oxo-4-pyridin-3-yl-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-2-25-19(23)16-14(11-6-5-9-22-10-11)15-17(26-18(16)21)12-7-3-4-8-13(12)27-20(15)24/h3-10,14H,2,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXUOILVWOKLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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